2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a fused ring structure
Preparation Methods
The synthesis of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can be compared with other similar heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share similar structural features but differ in their chemical properties and applications. For example, pyrazolo[1,5-a]pyrimidines are known for their use in fluorescent probes, while pyrazolo[3,4-d]pyrimidines are studied for their cytotoxic activities .
Properties
CAS No. |
1936213-78-3 |
---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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